molecular formula C29H30NiP2S2 B12874618 (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II)

(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II)

Cat. No.: B12874618
M. Wt: 563.3 g/mol
InChI Key: ZIWCIKQPWCDHPK-UHFFFAOYSA-L
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Description

(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) is a coordination compound that features a nickel(II) center coordinated by a 1,3-propanedithiolate ligand and a 1,2-bis(diphenylphosphino)ethane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) typically involves the reaction of nickel(II) salts with 1,3-propanedithiol and 1,2-bis(diphenylphosphino)ethane under controlled conditions. One common method involves the following steps:

  • Dissolution of nickel(II) chloride in an appropriate solvent such as ethanol or acetonitrile.
  • Addition of 1,3-propanedithiol to the solution, followed by stirring at room temperature.
  • Introduction of 1,2-bis(diphenylphosphino)ethane to the reaction mixture.
  • Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Isolation of the product by filtration and purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species or to nickel metal.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.

Major Products Formed

    Oxidation: Oxidized nickel species and corresponding oxidized ligands.

    Reduction: Reduced nickel species or nickel metal.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.

    Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

Biology and Medicine

    Biomimetic Studies: The compound is used in studies that mimic the active sites of metalloenzymes.

    Drug Development: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug synthesis.

Industry

    Electronics: The compound is investigated for its potential use in electronic devices due to its conductive properties.

    Environmental Applications: It is studied for its ability to catalyze the degradation of environmental pollutants.

Mechanism of Action

The mechanism by which (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) exerts its effects depends on the specific application. In catalysis, the nickel center often acts as the active site, facilitating various chemical transformations through coordination and activation of substrates. The 1,3-propanedithiolate and 1,2-bis(diphenylphosphino)ethane ligands play crucial roles in stabilizing the nickel center and modulating its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Nickel(II) hydroxide
  • Nickel(II) oxide
  • Nickel(II) sulfide

Comparison

Compared to other nickel(II) compounds, (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalysis and materials science, where tailored reactivity and stability are crucial.

Properties

Molecular Formula

C29H30NiP2S2

Molecular Weight

563.3 g/mol

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane;nickel(2+);propane-1,3-dithiolate

InChI

InChI=1S/C26H24P2.C3H8S2.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;4-2-1-3-5;/h1-20H,21-22H2;4-5H,1-3H2;/q;;+2/p-2

InChI Key

ZIWCIKQPWCDHPK-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C[S-])C[S-].[Ni+2]

Origin of Product

United States

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